BenchChemオンラインストアへようこそ!

Enalaprilat N-Glucuronide

Drug metabolism safety assessment Glucuronide reactivity Acyl migration

Enalaprilat N-Glucuronide is the chemically inert, N-linked glucuronide conjugate of enalaprilat—critically distinct from its electrophilically reactive acyl glucuronide isomer (identical MW 524.52). The stable N-glycosidic bond eliminates protein-adduct risks, qualifying it as benign under MIST guidance. Procure this isomer-specific reference standard to achieve accurate, interference-free LC‑MS/MS quantification in ANDA bioequivalence studies, impurity profiling, and UGT phenotyping. Supplied with full ICH-compliant characterization (NMR, HRMS, HPLC). Not interchangeable with enalaprilat or its acyl glucuronide.

Molecular Formula C₂₄H₃₂N₂O₁₁
Molecular Weight 524.52
Cat. No. B1155326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalaprilat N-Glucuronide
Synonyms(S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)((S)-1-carboxy-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic Acid
Molecular FormulaC₂₄H₃₂N₂O₁₁
Molecular Weight524.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enalaprilat N-Glucuronide: Chemical Identity, Procurement-Grade Specifications, and Role as an ACE Inhibitor Metabolite Reference Standard


Enalaprilat N-Glucuronide (CAS: N/A; molecular formula C₂₄H₃₂N₂O₁₁; molecular weight 524.52 g/mol) is an N-linked glucuronide conjugate of enalaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug enalapril [1]. This compound is classified as a phase II metabolite and an impurity of enalapril/enalaprilat, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation at the secondary amine nitrogen of enalaprilat . Unlike its isomeric counterpart, enalaprilat acyl glucuronide—which bears an ester-linked glucuronide at a carboxylic acid moiety—enalaprilat N-glucuronide features an N-glycosidic bond that confers fundamentally different chemical reactivity and stability properties [1]. Commercially, it is supplied as a white to off-white solid with purity typically exceeding 95%, accompanied by comprehensive characterization data (NMR, HRMS, HPLC) compliant with ICH and pharmacopeial guidelines, and is intended exclusively for analytical use as a reference standard in ANDA submissions, method validation, and quality control applications .

Why Enalaprilat N-Glucuronide Cannot Be Substituted by Enalaprilat Acyl Glucuronide or Parent Enalaprilat in Analytical and Safety Assessment Workflows


Enalaprilat N-glucuronide and enalaprilat acyl glucuronide share an identical molecular formula (C₂₄H₃₂N₂O₁₁) and molecular weight (524.52 g/mol), yet they are constitutional isomers with fundamentally different linkage chemistry: the N-glucuronide features an N-glycosidic bond at the secondary amine of enalaprilat, while the acyl glucuronide bears an ester linkage at a carboxyl group [1]. This structural distinction carries profound consequences for chemical reactivity. N-glucuronides are generally considered chemically unreactive and benign from a safety assessment standpoint, whereas acyl glucuronides are electrophilically reactive esters that undergo pH-dependent hydrolysis and intramolecular acyl migration, forming reactive species capable of covalently modifying proteins [2]. Consequently, these two isomers cannot be used interchangeably as reference standards in bioanalytical method validation, impurity profiling, or drug safety studies. Furthermore, enalaprilat itself (MW 348.4 g/mol) lacks the glucuronide moiety entirely and exhibits different chromatographic retention, ionization efficiency, and fragmentation patterns in LC-MS/MS, precluding its use as a surrogate for glucuronide-specific quantification [1].

Quantitative Evidence Differentiating Enalaprilat N-Glucuronide from Its Closest Analogs and Isomers


Chemical Reactivity and Safety Liability: N-Glucuronide vs. Acyl Glucuronide Conjugates

Smith et al. (2018) established a class-level framework wherein simple O-(ether-linked) and N-glucuronide drug conjugates 'generally are unreactive and considered benign from a safety perspective,' whereas acyl glucuronides 'can exhibit a degree of chemical reactivity that is dependent upon their molecular structure' [1]. Camilleri et al. (2018) further quantified that acyl glucuronides undergo first-order decomposition via both hydrolysis and intramolecular acyl migration, with the composite degradation half-life (t₁/₂) serving as a key indicator of reactivity and potential toxicity [2]. While no direct half-life measurement for enalaprilat N-glucuronide was identified in the peer-reviewed literature, N-glucuronides as a class are not substrates for β-glucuronidase after acyl migration (unlike their 1-O-acyl counterparts), and they lack the electrophilic carbonyl carbon that drives protein adduct formation in acyl glucuronides [2]. This class-level inference positions enalaprilat N-glucuronide as the chemically stable, non-reactive isomer that does not require the extensive safety qualification expected for acyl glucuronide metabolites [1].

Drug metabolism safety assessment Glucuronide reactivity Acyl migration Protein adduct formation

Metabolic Pathway Abundance in Humans: Enalaprilat N-Glucuronide as a Trace Metabolite vs. Predominant Unchanged Enalaprilat Excretion

The FDA prescribing information for enalaprilat injection states that excretion is 'primarily renal with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours' [1]. Ulm et al. (1983), in the foundational human mass balance study of enalapril maleate, reported that 'the excellent mass balance obtained in human studies precludes extensive metabolism beyond hydrolysis to MK-422,' and that 'any metabolism other than to MK-422 is of a trace nature' [2]. From urinary recovery data, a minimum of 43% of a 10-mg oral enalapril dose was recovered as unchanged enalaprilat (MK-422), with approximately 60–70% total absorption [2]. These findings collectively indicate that enalaprilat N-glucuronide, along with other minor conjugates, accounts for at most a single-digit percentage of the administered dose in humans, contrasting sharply with drugs such as perindopril and ramipril where glucuronide conjugates represent major biliary and urinary metabolites [3].

Clinical pharmacokinetics Drug metabolism Urinary excretion Mass balance

Hepatic Glucuronide Conjugation: Species- and Inhibitor-Specific Absence of Glucuronide Metabolites for Enalapril vs. Ramipril and Perindopril

Drummer et al. (1990) investigated the hepatic clearance and biliary excretion of enalapril, lisinopril, perindopril, and ramipril in an isolated perfused rat liver model. Glucuronide metabolites were detected in bile in significant concentrations exclusively for perindopril and ramipril, whereas 'little metabolism of enalapril occurred other than rapid conversion to the diacid form' and lisinopril 'was not significantly metabolized to conjugates' [1]. The hepatic clearances of enalapril, perindopril, and ramipril were 0.63, 0.87, and 9.9 mL/min, respectively, with biliary excretion of diacid forms accounting for 46%, 27%, and 71% of the administered dose over 4 hours [1]. An earlier study by the same group (Drummer et al. 1987) confirmed that glucuronidase hydrolysis of urine from rats dosed with enalapril, ramipril, or perindopril indicated the absence of glucuronidate conjugates of these inhibitors in rat urine, while a hydrolytic metabolite (2-N-alanyl-4-phenylbutanoic acid) accounted for 9.2% of the oral enalapril dose [2]. This species-inhibitor interaction means that enalaprilat N-glucuronide is not a significant in vivo metabolite in the rat model commonly used for preclinical safety assessment, in contrast to ramipril and perindopril glucuronides.

Hepatic clearance Biliary excretion Species differences ACE inhibitor comparative metabolism

Isomeric Analytical Differentiation: Identical Molecular Weight but Distinct Chromatographic and Mass Spectrometric Signatures

Enalaprilat N-glucuronide and enalaprilat acyl glucuronide are constitutional isomers sharing the molecular formula C₂₄H₃₂N₂O₁₁ and exact mass 524.52 g/mol [1]. The N-glucuronide features an N-glycosidic bond at the secondary amine nitrogen of enalaprilat (IUPAC: N-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-N-((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline), whereas the acyl glucuronide has an ester linkage: (2S,3S,4S,5R,6S)-6-((((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-prolyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [1][2]. These isomers are distinguishable by reversed-phase HPLC retention time, MS/MS fragmentation patterns (the N-glucuronide yields characteristic neutral loss of the glucuronyl moiety via N–C cleavage vs. ester hydrolysis for the acyl form), and NMR spectroscopy (¹H-¹³C correlation at the anomeric position confirms N- vs. O-linkage) [1]. Commercially, enalaprilat N-glucuronide reference standards are supplied with full characterization data packages (¹H NMR, ¹³C NMR, HRMS, HPLC purity analysis) to enable unambiguous identification and chromatographic method development [1].

LC-MS/MS method validation Isomer resolution Reference standard characterization Bioanalytical chemistry

Purity Specifications and Regulatory Compliance: Quantitative Purity Thresholds for ANDA-Grade Reference Standards

Enalaprilat N-Glucuronide is commercially supplied as a high-purity reference standard with a minimum purity specification of >95% as determined by HPLC, accompanied by comprehensive certificates of analysis (CoA) that include NMR, HRMS, and chromatographic purity data compliant with ICH Q2(R1) guidelines [1]. BOC Sciences specifies purity >95% with the compound appearing as a white solid . SynZeal supplies the compound with 'detailed characterization data compliant with regulatory guideline,' noting that traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. Axios Research describes the compound as 'fully characterized' and 'compliant with regulatory guidelines,' suitable for ANDA and DMF submissions . In contrast, enalaprilat (USP reference standard) has a monograph-defined purity range of 98.0–101.0% on an anhydrous basis [2]. The lower purity specification of the N-glucuronide (>95% vs. ≥98.0% for enalaprilat API) reflects the synthetic complexity of regio- and stereoselective N-glucuronidation and the absence of a pharmacopeial monograph for this specific impurity.

Reference standard procurement ANDA submission Method validation Quality control

High-Value Application Scenarios for Enalaprilat N-Glucuronide Based on Quantitative Differentiation Evidence


Isomer-Specific Bioanalytical Method Validation for Enalaprilat Glucuronide Quantification in Human Plasma and Urine

Given that enalaprilat N-glucuronide and enalaprilat acyl glucuronide are constitutional isomers with identical molecular weights (524.52 g/mol) but distinct chromatographic and mass spectrometric behavior, validated LC-MS/MS methods for human pharmacokinetic studies require an isomer-specific reference standard to ensure accurate quantification of each conjugate independently [1]. As established, enalaprilat N-glucuronide is a trace-level metabolite (<5–10% of dose based on mass balance studies), while >90% of enalaprilat is excreted unchanged [2][3]. The N-glucuronide reference standard is therefore indispensable for establishing lower limits of quantification (LLOQ), assessing extraction recovery, and evaluating matrix effects specific to this low-abundance analyte, supporting ANDA bioequivalence studies and clinical drug-drug interaction investigations involving UGT enzyme pathways.

Drug Safety Risk Stratification: Differentiating Benign N-Glucuronidation from Reactive Acyl Glucuronidation Pathways

The class-level evidence from Smith et al. (2018) positions N-glucuronides as 'generally unreactive and considered benign,' in contrast to acyl glucuronides that can form covalent protein adducts via transacylation and may contribute to idiosyncratic drug toxicity [1]. For pharmaceutical companies conducting metabolite safety assessment under the FDA Metabolites in Safety Testing (MIST) guidance, procurement of enalaprilat N-glucuronide as a discrete reference standard enables targeted quantification of the benign conjugation pathway separately from any reactive acyl glucuronide that may be formed. This differentiation is critical because the absence of protein-reactive properties in the N-glucuronide means it does not need to be qualified to the same extent as an acyl glucuronide in preclinical toxicology species, thereby focusing safety resources on the relevant reactive metabolite pool.

AND A Impurity Profiling and Pharmaceutical Quality Control for Enalapril/Enalaprilat Drug Products

Enalaprilat N-glucuronide is classified as an impurity of enalapril and enalaprilat drug substances [1][2]. With a purity specification of >95% and comprehensive characterization data (NMR, HRMS, HPLC) compliant with regulatory guidelines, this reference standard supports: (i) analytical method development and validation (AMV) for impurity quantification in API and finished dosage forms; (ii) quality control (QC) batch release testing; and (iii) stability studies to monitor potential degradant formation during shelf life [1][2]. The availability of this characterized impurity standard with traceability to USP or EP (based on feasibility) directly facilitates ANDA submissions by enabling accurate identification and quantification of this specific impurity against established acceptance thresholds [3].

In Vitro Drug Metabolism Studies Investigating UGT Isoform Specificity and Species Differences in Enalaprilat Conjugation

The evidence from Drummer et al. (1990, 1987) demonstrates that glucuronide conjugates of enalaprilat are absent in rat urine and bile, contrasting sharply with ramipril and perindopril where significant glucuronide formation occurs [1][2]. For researchers investigating human UGT isoform specificity (e.g., UGT1A1, UGT1A3, UGT2B7) toward enalaprilat N-glucuronidation in human liver microsomes or recombinant UGT systems, the N-glucuronide reference standard is essential for: (i) authentic metabolite identification by retention time and MS/MS matching; (ii) calibration curve construction for enzyme kinetic parameter determination (Kₘ, Vₘₐₓ); and (iii) distinguishing N-glucuronidation from competing acyl glucuronidation pathways, which may exhibit different UGT isoform dependencies and species-specific expression patterns.

Quote Request

Request a Quote for Enalaprilat N-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.